Methyl 3-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate
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Overview
Description
“Methyl 3-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate” is a compound that belongs to the imidazopyridine class . Imidazopyridine is a fused bicyclic heterocycle that is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
Imidazopyridines can be synthesized from easily available chemicals, and various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed . A solvent- and catalyst-free method for the synthesis of a series of imidazopyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis
The molecular structure of imidazopyridines consists of a fused bicyclic 5–6 heterocycles . It contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Imidazopyridines can be synthesized through various chemical reactions. One of the common methods involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Chemical Reactions and Synthesis Pathways
The compound has been utilized in reactions with 2-aminopyridines to produce methyl 3-(imidazo[1,2-a]pyrid-2-yl)azulene-1-carboxylates. These reactions showcase the versatility of the compound in synthesizing imidazole-fused nitrogen-heterocycles, a class of compounds with potential biological activities (Imafuku, Miyashita, & Kikuchi, 2003).
Antitubercular Activity
Research has also highlighted the antitubercular properties of imidazo[1,2-a]pyridine derivatives, with specific focus on compounds bearing the phenyl or 4-fluorophenyl group. These studies underline the significance of bromo substituents in enhancing antitubercular activity against certain strains of Mycobacterium (Abhale et al., 2016).
Corrosion Inhibition
Industrial Applications
A derivative of imidazo[1,2-a]pyridine has been examined as a corrosion inhibitor for carbon steel in saline environments. This application demonstrates the compound's utility beyond biological activity, extending into materials science and engineering. The findings suggest that the compound and its derivatives can physically adsorb onto metal surfaces, providing protection against corrosion (Kubba & Al-Joborry, 2020).
Pharmaceutical Chemistry
Kinase Inhibition
Derivatives of imidazo[1,2-a]pyridine, including those with 4-fluorophenyl substitutions, have been synthesized and evaluated as kinase inhibitors. These compounds display selectivity towards various kinases, including p38α MAPK, CK1δ, and JAK2, with potential implications in treating diseases mediated by these enzymes (Seerden et al., 2014).
Mechanism of Action
Target of Action
The primary targets of Methyl 3-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate Compounds with an imidazo[1,2-a]pyridine core have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
The exact mode of action of This compound Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
The specific biochemical pathways affected by This compound Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Result of Action
The molecular and cellular effects of This compound pneumoniae .
Properties
IUPAC Name |
methyl 3-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O2/c1-21-15(20)10-4-7-12-18-13(14(16)19(12)8-10)9-2-5-11(17)6-3-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQDVOPCFPKVDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=NC(=C2Br)C3=CC=C(C=C3)F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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